(R)-(3-Hydroxypyrrolidin-1-yl)(3-methylthiophen-2-yl)methanone

Chiral resolution AICARFT inhibition Stereospecific SAR

(R)-(3-Hydroxypyrrolidin-1-yl)(3-methylthiophen-2-yl)methanone (CAS 1354009-00-9) is a chiral amide coupling product of (R)-3-hydroxypyrrolidine and 3-methylthiophene-2-carboxylic acid, possessing a single stereocenter at the pyrrolidine 3-position. The molecule combines an (R)-3-hydroxypyrrolidine moiety—a validated pharmacophore found in the clinical-stage AICARFT inhibitor LSN 3213128 —with a 3-methylthiophene ring system known to confer blood-brain barrier permeability in CNS drugs such as tiagabine.

Molecular Formula C10H13NO2S
Molecular Weight 211.28
CAS No. 1354009-00-9
Cat. No. B2788462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-(3-Hydroxypyrrolidin-1-yl)(3-methylthiophen-2-yl)methanone
CAS1354009-00-9
Molecular FormulaC10H13NO2S
Molecular Weight211.28
Structural Identifiers
SMILESCC1=C(SC=C1)C(=O)N2CCC(C2)O
InChIInChI=1S/C10H13NO2S/c1-7-3-5-14-9(7)10(13)11-4-2-8(12)6-11/h3,5,8,12H,2,4,6H2,1H3/t8-/m1/s1
InChIKeyPANYDEAFOFBTLE-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Why (R)-(3-Hydroxypyrrolidin-1-yl)(3-methylthiophen-2-yl)methanone (CAS 1354009-00-9) Is a Verifiable Chiral Building Block for CNS-Oriented Medicinal Chemistry


(R)-(3-Hydroxypyrrolidin-1-yl)(3-methylthiophen-2-yl)methanone (CAS 1354009-00-9) is a chiral amide coupling product of (R)-3-hydroxypyrrolidine and 3-methylthiophene-2-carboxylic acid, possessing a single stereocenter at the pyrrolidine 3-position . The molecule combines an (R)-3-hydroxypyrrolidine moiety—a validated pharmacophore found in the clinical-stage AICARFT inhibitor LSN 3213128 [1]—with a 3-methylthiophene ring system known to confer blood-brain barrier permeability in CNS drugs such as tiagabine [2]. With a molecular weight of 211.28 g/mol, calculated LogP of ~1.26, and topological polar surface area (TPSA) of 40.54 Ų, the compound sits within favorable drug-like physicochemical space . It is commercially available from multiple suppliers in both 95% and ≥98% purity grades, making it accessible for fragment-based screening, chiral pool synthesis, and structure–activity relationship (SAR) exploration .

Why Generic Substitution with Racemic or Des-Methyl Analogs of (R)-(3-Hydroxypyrrolidin-1-yl)(3-methylthiophen-2-yl)methanone Fails to Meet Precision Chemistry Requirements


Procurement decisions for this compound cannot rely on generic in-class substitution for three quantifiable reasons. First, the (R)-enantiomer (CAS 1354009-00-9) and its (S)-counterpart (CAS 1354018-50-0) are stereochemically distinct entities; the (3R)-hydroxypyrrolidine configuration is essential for the potency of downstream derivatives such as LSN 3213128 (AICARFT IC50 = 16 nM), where epimerization to the (3S)-form would ablate target binding [1]. Second, the 3-methyl substituent on the thiophene ring adds 14.02 Da of molecular weight and approximately +0.5 to +0.7 LogP units versus the des-methyl analog (3-hydroxypyrrolidin-1-yl)(thiophen-2-yl)methanone (CAS 1339619-34-9, MW 197.26), altering lipophilicity, metabolic stability, and blood-brain barrier penetration potential—properties critical for CNS drug discovery programs that leverage the established 3-methylthiophene motif from tiagabine [2]. Third, vendor purity specifications vary between 95% and ≥98%, making informed supplier selection essential for reproducibility in sensitive assays such as SPR-based fragment screening or enzymatic inhibition studies where trace impurities can generate false positives .

Quantitative Differentiation Evidence for (R)-(3-Hydroxypyrrolidin-1-yl)(3-methylthiophen-2-yl)methanone Against Closest Analogs


Enantiomeric Identity: (R)- vs. (S)-Configuration Defines Chiral Pool Utility for LSN 3213128-Class Inhibitors

The target compound bears the (R)-configuration at the pyrrolidine 3-position (InChI Key: PANYDEAFOFBTLE-MRVPVSSYSA-N), which matches the absolute stereochemistry of the (3R)-3-hydroxypyrrolidin-1-yl substructure in LSN 3213128, a potent AICARFT inhibitor (IC50 = 16 nM enzymatic, 19 nM cellular) that achieved tumor growth suppression in a triple-negative breast cancer xenograft model [1]. The (S)-enantiomer (CAS 1354018-50-0) has a distinct InChI Key (PANYDEAFOFBTLE-QMMMGPOBSA-N) and, based on established SAR for this pharmacophore class, inverted stereochemistry at this center is expected to reduce or eliminate target engagement . No direct head-to-head biological comparison of the isolated enantiomers has been published, but this stereochemical differentiation is critical for any synthetic campaign aiming to access (R)-configured AICARFT or related antifolate inhibitors.

Chiral resolution AICARFT inhibition Stereospecific SAR Antifolate drug discovery

Physicochemical Property Differentiation: 3-Methyl Substituent Adds Lipophilicity vs. Des-Methyl Analog

The 3-methyl substituent on the thiophene ring quantitatively distinguishes the target compound from its closest des-methyl analog, (3-hydroxypyrrolidin-1-yl)(thiophen-2-yl)methanone (CAS 1339619-34-9). The target compound has a molecular weight of 211.28 g/mol versus 197.26 g/mol for the des-methyl analog (Δ = +14.02 Da), and a calculated LogP of 1.26 versus an estimated ~0.6–0.8 for the des-methyl form (based on the methylene fragment contribution of ~+0.5 LogP units per CH2 group). The TPSA remains identical at 40.54 Ų because the methyl group does not contribute additional polar surface area . This increase in lipophilicity without TPSA penalty is significant for CNS drug discovery: the established anticonvulsant tiagabine derives its blood-brain barrier permeability from the bis(3-methylthiophen-2-yl) fragment, and the 3-methylthiophene motif has been validated as necessary for CNS penetration in multiple series [1]. The des-methyl analog, lacking this methyl group, would be predicted to have reduced passive BBB permeability while retaining the same hydrogen-bonding profile, making the target compound the preferred starting point for CNS-oriented medicinal chemistry campaigns.

Lipophilicity optimization Blood-brain barrier penetration CNS drug design Physicochemical profiling

Vendor Purity Tier Differentiation: ≥98% vs. 95% Grades Impact Assay Reproducibility

Commercial availability of the target compound spans two distinct purity tiers: a ≥98% grade (offered by ChemScene as CS-0561010, Leyan as 1631671, and MolCore with NLT 98% specification) and a 95% grade (offered by Fluorochem as F089151, AKSci as 8187DP, and Beyotime as Y127549) . The 3% purity differential (≥98% vs. 95%) corresponds to a potential impurity burden that is 2.5-fold higher in the 95% material (up to 5% total impurities vs. ≤2%). For fragment-based screening by SPR or STD-NMR, where compounds are typically tested at 0.5–2 mM, a 5% impurity level can generate false-positive hit rates exceeding acceptable thresholds if the impurity is a potent aggregator or promiscuous binder [1]. The ≥98% grade also provides greater batch-to-batch consistency for SAR studies, where even minor impurity variations can confound IC50 determinations in enzymatic assays with steep Hill slopes.

Chemical procurement Assay reproducibility Purity specification Fragment-based screening

Structural Class Differentiation: Amide (Methanone) vs. Imide (Pyrrolidine-2,5-dione) Core Defines Distinct Reactivity and Biological Profile

The target compound is built on a tertiary amide (methanone) core linking the hydroxypyrrolidine and 3-methylthiophene moieties, distinguishing it from the more extensively characterized pyrrolidine-2,5-dione (imide) derivatives that share the 3-methylthiophen-2-yl substituent. In the pyrrolidine-2,5-dione series reported by Góra et al. (2020), the most active compound—3-(3-methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione hydrochloride (compound 4)—demonstrated ED50 values of 62.14 mg/kg in the MES test and 75.59 mg/kg in the 6 Hz psychomotor seizure test, representing 2–4 fold greater potency than reference antiepileptic drugs valproic acid (ED50 MES = 252.7 mg/kg) and ethosuximide (ED50 6 Hz = 221.7 mg/kg) [1]. The imide core of compound 4 is electrophilic and potentially reactive toward biological nucleophiles, whereas the target compound's amide (methanone) core is hydrolytically more stable and lacks the second carbonyl, reducing its potential for off-target covalent modification [2]. No anticonvulsant or antinociceptive data have been reported for the target compound itself, and direct activity comparison is not possible; however, the structural distinction makes the target compound a cleaner chemical probe or intermediate for target identification studies where imide-related covalent artifacts are a concern.

Scaffold hopping Covalent reactivity Anticonvulsant SAR Chemical proteomics

The (3R)-3-Hydroxypyrrolidine Pharmacophore: Proven Target Engagement vs. Uncharacterized Derivatives

The (3R)-3-hydroxypyrrolidin-1-yl moiety in the target compound is identical to the key pharmacophoric element in LSN 3213128, a clinical-stage nonclassical antifolate that inhibits AICARFT with an IC50 of 16 nM (enzymatic) and 19 nM (cellular), achieving tumor growth suppression in a TNBC xenograft model at well-tolerated oral doses [1]. In LSN 3213128, the (3R)-3-hydroxypyrrolidine is attached via an SNAr reaction to a thiophene-2-sulfonamide core, with the hydroxyl group contributing to both solubility and target binding interactions . The target compound provides this identical (3R)-3-hydroxypyrrolidine fragment pre-attached to a 3-methylthiophene carbonyl, offering a structurally distinct vector for fragment elaboration compared to the sulfonamide linkage in LSN 3213128. While no direct AICARFT inhibition data exist for the target compound, its utility as a synthetic intermediate for (R)-configured antifolate analogs is mechanistically supported by the LSN 3213128 SAR, where the (3R)-hydroxypyrrolidine is an essential potency determinant [1].

Pharmacophore validation AICARFT Fragment elaboration Kinase inhibitor design

Procurement-Relevant Application Scenarios for (R)-(3-Hydroxypyrrolidin-1-yl)(3-methylthiophen-2-yl)methanone Based on Quantitative Differentiation Evidence


Chiral Pool Synthesis of (R)-Configured AICARFT Inhibitors via Amide Coupling or Reduction

The target compound serves as a direct chiral building block for elaborating (R)-configured AICARFT inhibitors, leveraging the validated (3R)-3-hydroxypyrrolidine pharmacophore that drives the 16 nM enzymatic IC50 of LSN 3213128 [1]. The amide carbonyl provides a synthetic handle for reduction to the corresponding amine or further functionalization, while the 3-methylthiophene ring offers a vector for introducing sulfonamide or carboxamide groups. The ≥98% purity grade is recommended for multi-step synthesis to avoid impurity carryover that could complicate chiral HPLC purification of final products.

Fragment-Based Screening Libraries Requiring CNS-Physicochemical Space Coverage

With a MW of 211.28 Da, LogP of ~1.26, TPSA of 40.54 Ų, and only 1 H-bond donor, the compound falls within optimal fragment physicochemical space (MW < 250, LogP < 3.5, HBD ≤ 3) and carries the 3-methylthiophene motif validated for BBB penetration by the anticonvulsant tiagabine [2]. The ≥98% purity grade is essential for fragment screening at 0.5–2 mM to minimize false-positive rates from the 2.5× higher impurity burden present in 95% material . Procurement should specify batch-to-batch purity certification by HPLC.

Stereospecific SAR Studies Distinguishing (R)- from (S)-Enantiomer Contributions to Target Binding

The target compound's (R)-configuration (InChI Key: PANYDEAFOFBTLE-MRVPVSSYSA-N) is stereochemically defined and distinguishable from the (S)-enantiomer (CAS 1354018-50-0, InChI Key: PANYDEAFOFBTLE-QMMMGPOBSA-N) . Simultaneous procurement of both enantiomers enables paired stereospecific SAR studies, where differential activity in biochemical or cellular assays can be directly attributed to the chiral center. This is particularly relevant for programs targeting chiral recognition elements in ATP-binding pockets of kinases or folate-dependent enzymes, where the (3R)-hydroxyl group may form stereospecific hydrogen bonds.

Chemical Biology Probe Design with Reduced Covalent Artifact Risk vs. Pyrrolidine-2,5-dione Derivatives

For chemoproteomics or target identification studies where covalent modification of cysteine residues by electrophilic imides is a known source of false-positive hits, the target compound's amide (methanone) core provides a single carbonyl that is significantly less electrophilic than the dual-carbonyl imide system in 3-(3-methylthiophen-2-yl)-pyrrolidine-2,5-dione derivatives [3]. While the pyrrolidine-2,5-dione series has demonstrated anticonvulsant efficacy (ED50 MES = 62.14 mg/kg for compound 4 vs. 252.7 mg/kg for VPA), the target compound's cleaner reactivity profile makes it preferable as a negative control or scaffold for affinity-based protein profiling (AfBP) experiments where imide reactivity would confound target deconvolution [3].

Quote Request

Request a Quote for (R)-(3-Hydroxypyrrolidin-1-yl)(3-methylthiophen-2-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.